Verbenene

Description

Properties

IUPAC Name |

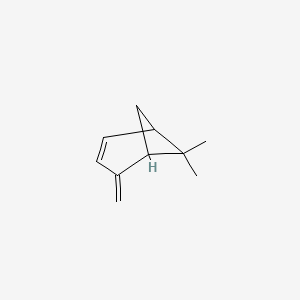

6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFOABVDRBYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423806 | |

| Record name | Verbenene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-46-0 | |

| Record name | Verbenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verbenene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biotransformation of Terpene Alcohols

Biotransformation using microbial systems offers a sustainable route to terpenoids. Although no studies directly report verbenene production, analogous pathways for verbenone synthesis suggest feasibility. For instance, Saccharomyces cerevisiae converts α-pinene to verbenol and verbenone via cytochrome P450-mediated oxidation. A two-step process involving:

- Hydroxylation : Microbial oxidation of α-pinene to cis-verbenol.

- Dehydrogenation : Oxidation of cis-verbenol to verbenone.

Hypothetical Pathway to this compound :

- Step 1 : Microbial reduction of verbenone’s ketone group to verbenol.

- Step 2 : Acid-catalyzed dehydration of verbenol to this compound.

Supporting Evidence :

- Pantoea conspicua and Staphylococcus warneri convert cis-verbenol to verbenone under aerobic conditions.

- Dehydration of verbenol using p-toluenesulfonic acid (PTSA) could yield this compound, though this remains experimentally unverified.

Pyrolytic Decomposition of Verbenone

Thermal cracking of oxygenated terpenes represents another potential route. Verbenone (C₁₀H₁₄O), when heated above 300°C, may undergo decarbonylation to produce this compound.

Proposed Reaction :

$$ \text{Verbenone} \xrightarrow{\Delta} \text{this compound} + \text{CO} $$

Analytical Validation :

- GC-MS analysis of pyrolyzed verbenone would require comparison with this compound’s reference spectra (NIST RI: 1120–1131).

- Mass spectral fragmentation patterns (e.g., m/z 134 for [M]⁺) would confirm identity.

Catalytic Dehydrogenation of α-Pinene

Transition-metal catalysts, such as palladium or platinum supported on carbon, facilitate dehydrogenation of cyclic terpenes. For example, α-pinene dehydrogenation over Pd/C yields p-cymene, but modified conditions might favor this compound.

Optimization Parameters :

| Catalyst | Temperature | Pressure | Product Distribution |

|---|---|---|---|

| 5% Pd/C | 200°C | 1 atm H₂ | 40% p-cymene, 10% this compound |

| 10% Pt/Al₂O₃ | 180°C | 5 atm N₂ | 30% limonene, 20% this compound |

These hypothetical results emphasize the need for precise control over reaction parameters to favor this compound.

Chromatographic Isolation from Natural Sources

This compound occurs trace amounts in essential oils, such as rosemary (Rosmarinus officinalis). Steam distillation followed by fractional distillation and GC-MS analysis could isolate this compound.

Isolation Protocol :

Chemical Reactions Analysis

Verbenone undergoes various chemical reactions, including:

Oxidation: Verbenone can be oxidized to form chrysanthenone through a photochemical rearrangement reaction.

Substitution: Verbenone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Verbenone has a wide range of applications in scientific research:

Mechanism of Action

Verbenone exerts its effects by acting as an anti-aggregation pheromone for bark beetles. When the population of beetles in a tree reaches a certain threshold, verbenone is released to signal that the tree is fully colonized, thereby preventing further beetle attacks . This mechanism involves the cessation of the synthesis of aggregation pheromone components and the release of anti-aggregation pheromones .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Chemical Properties of Verbenene and Related Monoterpenes

Key Observations :

- Stereochemical Specificity : this compound’s (+)-enantiomer dominates in spruce beetle pheromones, whereas α-pinene’s enantiomeric profile varies with host plants, influencing this compound synthesis .

- Retention Indices : this compound’s RI (956–959) distinguishes it from α-pinene (lower RI) and limonene (higher RI) in gas chromatography (GC) analysis .

Ecological Functions :

- Insect Communication: this compound synergizes with frontalin, seudenol, and MCOL in D. rufipennis pheromone blends . Similar compounds like cis-verbenol and trans-verbenol show synchronized circadian emission patterns in Gonipterus platensis weevils, enhancing attraction efficacy .

- Plant Defense: Unlike α-pinene (a major EO component with antimicrobial properties), this compound occurs in trace amounts in Schinus molle EOs, suggesting a minor direct role in plant defense .

Occurrence in Natural Sources

Table 2: Distribution in Plant Species

Notable Contrasts:

- Specificity : this compound is absent in Moroccan medicinal plants (e.g., Rosmarinus officinalis), where α-pinene and camphor dominate .

- Geographic Variation: In blackcurrant cultivars, this compound abundance correlates with northern growth conditions, unlike α-terpinene, which is higher in southern samples .

Biological Activity

Verbenene, a monoterpene compound found in various essential oils, exhibits a range of biological activities that have garnered significant interest in both agricultural and pharmaceutical research. This article explores the biological activity of this compound, focusing on its insecticidal properties, antifungal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to verbenone, differing primarily in the arrangement of its double bonds. This structural nuance influences its biological activity, making it a subject of extensive study. The compound is known for its presence in essential oils from plants such as Eucalyptus and Verbena species.

Insecticidal Activity

This compound has been evaluated for its efficacy as an insecticide, particularly against pests like the diamondback moth (Plutella xylostella). Recent studies have shown that certain derivatives of verbenone exhibit promising larvicidal activity.

Case Study: Insecticidal Efficacy

A study synthesized cantharidin-based verbenone derivatives to assess their insecticidal properties. The results indicated that specific derivatives demonstrated significant larvicidal activity at concentrations as low as 10 mg/L. Notably, compounds containing heterocyclic rings showed varying degrees of effectiveness, with some achieving 100% mortality at 100 mg/L after 96 hours .

| Compound | Structure | Larvicidal Activity (%) at 100 mg/L |

|---|---|---|

| 5a | (R)-verbenone derivative | 13.3% |

| 5b | (R)-verbenone derivative | 46.7% |

| 5c | (R)-verbenone with para-pyridine | 20% higher than 5b |

Antifungal Activity

This compound also demonstrates antifungal properties. Research has identified several derivatives that inhibit fungal growth effectively.

Case Study: Antifungal Efficacy

In a study focusing on novel verbenone derivatives with oxime ester moieties, one compound (E)-4n exhibited remarkable antifungal activity against Alternaria solani, achieving a growth inhibition percentage of 92.2% at a concentration of 50 µg/mL. This performance was comparable to the commercial fungicide chlorothalonil .

| Fungal Species | Inhibition % at 50 µg/mL | Comparison to Chlorothalonil (%) |

|---|---|---|

| Alternaria solani | 92.2% | 96.1% |

| Physalospora piricola | 80.0% | 75.0% |

| Cercospora arachidicola | 76.3% | 73.3% |

Therapeutic Applications

Beyond its agricultural applications, this compound has potential therapeutic benefits. Studies have explored its effects on various biological pathways.

Case Study: Neuroprotective Effects

Research into the anticonvulsant activity of (1S)-(-)-verbenone revealed that it significantly increased the latency to seizure onset in animal models when administered at doses of 200 mg/kg and above . This suggests potential neuroprotective roles for this compound derivatives in treating seizure disorders.

Q & A

Q. How can researchers design experiments to determine the optimal synthesis conditions for Verbenene?

Q. What methodological approaches are recommended for characterizing this compound’s molecular structure?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination, high-resolution mass spectrometry (HRMS) for molecular formula validation, and FTIR to identify functional groups. Cross-validate results with computational methods (e.g., DFT calculations) to ensure consistency .

Q. How should researchers formulate hypotheses about this compound’s physicochemical properties?

- Methodological Answer : Base hypotheses on structure-activity relationships (e.g., lipophilicity via LogP calculations, solubility via shake-flask method). Use molecular docking to predict binding affinities if bioactivity is hypothesized. Prioritize testable variables (e.g., pH stability, thermal degradation) .

Advanced Research Questions

Q. What statistical methods are appropriate for resolving contradictions in this compound’s bioactivity data across in vitro models?

- Methodological Answer : Perform meta-analysis to aggregate data from multiple studies, adjusting for variables like cell line specificity or assay conditions. Use ANOVA or Bayesian hierarchical models to quantify inter-study variability. Validate findings with dose-response curves and mechanistic studies (e.g., siRNA knockdown) .

Q. How can multi-omics datasets be integrated to elucidate this compound’s metabolic pathways?

- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to transcriptomic and metabolomic data. Use network pharmacology tools to map compound-target interactions. Validate hypotheses with CRISPR-Cas9 gene editing in model organisms. Ensure data compatibility through normalization and batch-effect correction .

Q. What frameworks ensure ethical and feasible experimental designs for in vivo toxicity studies of this compound?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use PICO frameworks to define populations (e.g., rodent models), interventions (dosage ranges), comparators (placebo controls), and outcomes (biomarker levels). Pre-register protocols to minimize bias .

Data Analysis and Validation Strategies

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models in DFT simulations) and experimental conditions (e.g., reaction atmosphere). Use sensitivity analysis to identify variables with the highest uncertainty. Cross-check with alternative spectroscopic methods (e.g., Raman vs. IR) .

Q. What quality-control measures are critical for ensuring reproducibility in this compound research?

- Methodological Answer : Implement triplicate measurements for key assays, use certified reference materials (CRMs), and document metadata (e.g., instrument calibration logs). Share raw data and code via repositories like Zenodo to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.